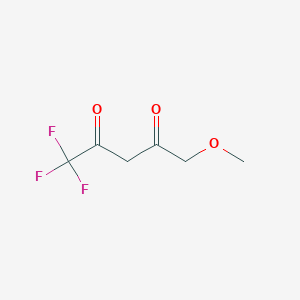

1,1,1-Trifluoro-5-methoxypentane-2,4-dione

Description

Contextualization within the Landscape of Fluorinated β-Diketones

The introduction of fluorine atoms into β-diketone ligands has a profound impact on their properties and the characteristics of their metal complexes. The high electronegativity of fluorine atoms in the trifluoromethyl group enhances the acidity of the β-diketone, which in turn influences the stability and volatility of the corresponding metal chelates. This increased volatility is a key attribute for applications in chemical vapor deposition (CVD) and gas chromatography.

Fluorinated β-diketones are extensively used as ligands in coordination chemistry to form stable complexes with a wide range of metal ions. researchgate.net The resulting metal β-diketonates are often soluble in organic solvents and can exhibit interesting magnetic and spectroscopic properties. The trifluoromethyl group can also participate in additional coordination with metal ions, further influencing the structure of the resulting complexes. researchgate.net

Table 1: Common Fluorinated β-Diketones and Their Properties

| Compound Name | Abbreviation | Molecular Formula | Key Properties and Applications |

| 1,1,1-Trifluoro-2,4-pentanedione (B1197229) | TFAA | C₅H₅F₃O₂ | Used in the preparation of volatile metal complexes for CVD and as a reagent in organic synthesis. nih.govnih.gov |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | HFA | C₅H₂F₆O₂ | Forms highly volatile complexes with many metals; widely used as a ligand in catalysis and materials science. researchgate.net |

| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | TTA | C₈H₅F₃O₂S | A preferred coligand in the design of luminescent and magnetic complexes, particularly with lanthanide ions. researchgate.net |

Significance of Methoxy (B1213986) Functionalization in β-Diketone Chemistry

The incorporation of a methoxy group into the β-diketone structure introduces an additional coordination site (the oxygen atom of the methoxy group). This seemingly subtle modification can lead to significant changes in the coordination behavior of the ligand and the resulting metal complexes.

Research on methoxy-substituted β-diketonates has revealed that the methoxy group can act as a bridging ligand between two metal centers, leading to the formation of binuclear or polynuclear complexes. researchgate.netnih.gov This bridging capability opens up possibilities for designing complex molecular architectures with tailored magnetic and electronic properties. For instance, in some binuclear complexes with non-fluorinated, methoxy-substituted ligands, ferromagnetic exchange interactions have been observed, while their fluorinated counterparts exhibit antiferromagnetic interactions. researchgate.netnih.gov

Overview of Relevant Research Trajectories for Structurally Analogous Compounds

While direct studies on 1,1,1-Trifluoro-5-methoxypentane-2,4-dione are limited, research on structurally similar compounds provides valuable insights into its potential applications and areas of investigation.

One area of active research is the synthesis and characterization of metal complexes with unsymmetrical β-diketones for various applications. For example, copper(II) complexes with 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione have been synthesized and investigated for their biological activity, showing potential as antibacterial and anticancer agents. ijpras.com This suggests that metal complexes of this compound could also exhibit interesting biological properties.

Another significant research direction is the use of functionalized β-diketonates as precursors for the synthesis of metal and metal oxide thin films via metal-organic chemical vapor deposition (MOCVD). researchgate.net The volatility and decomposition pathways of the precursor are critical for obtaining high-quality films. The combination of a trifluoromethyl group and a methoxy group in this compound could offer a unique balance of volatility and reactivity for such applications.

Furthermore, the synthesis of novel β-diketones remains an area of interest for organic chemists. The classical Claisen condensation is a common method for synthesizing β-diketones and could likely be adapted for the synthesis of this compound from an appropriate ester and ketone. organic-chemistry.org

Table 2: Structurally Analogous Compounds and Their Research Focus

| Compound Name | Molecular Formula | Research Focus |

| 1,1,1-Trifluoro-4-(4-methoxyphenyl)butan-2,4-dione | C₁₁H₉F₃O₃ | Synthesis of copper(II) complexes and investigation of their antimicrobial and cytotoxic activities. ijpras.com |

| 1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione | C₈H₁₁F₃O₃ | Synthesis of volatile zirconium(IV) complexes as potential precursors for MOCVD. researchgate.net |

| 3-(4-Methoxybenzoyl)-1,1,1-trifluoroacetone | C₁₁H₉F₃O₃ | Used in the synthesis of biologically active pyrazole (B372694) derivatives. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-5-methoxypentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-12-3-4(10)2-5(11)6(7,8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPROPORRCRBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoro 5 Methoxypentane 2,4 Dione

Established Synthetic Routes to Fluorinated β-Diketones

The construction of the fluorinated β-diketone backbone is a critical step in the synthesis of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione. The Claisen condensation is the most fundamental and widely employed method for forming β-keto esters and β-diketones. wikipedia.orggoogle.comlibretexts.org This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org

Advanced Claisen Condensation Approaches

The classical Claisen condensation serves as a foundational method for synthesizing β-diketones. mdpi.com This reaction typically involves the condensation of a ketone with an ester in the presence of a base. google.com For the synthesis of fluorinated β-diketones, a common approach is the reaction of a fluorinated ester with a ketone. beilstein-journals.org In the context of this compound, this would conceptually involve the reaction of an ethyl trifluoroacetate (B77799) with methoxyacetone (B41198).

Modern advancements in the Claisen condensation focus on improving yields, selectivity, and reaction conditions. The use of strong, non-nucleophilic bases such as sodium hydride (NaH), sodium ethoxide, and lithium diisopropylamide (LDA) is crucial for promoting the reaction. numberanalytics.comnumberanalytics.com Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are often preferred. numberanalytics.comnih.gov

A significant challenge in crossed Claisen condensations, where two different esters or an ester and a ketone are used, is the potential for self-condensation of the ketone. To circumvent this, one of the reactants should ideally be non-enolizable. wikipedia.org In the synthesis of fluorinated β-diketones, the high acidity of the α-protons in the fluorinated reactant can facilitate the reaction.

A tandem approach involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage has been developed for the synthesis of trifluoromethyl ketones. organic-chemistry.org While this specific method is aimed at producing ketones rather than β-diketones, it highlights the advanced understanding and manipulation of the Claisen reaction mechanism.

Chelation-Assisted Synthetic Strategies

Chelation can play a significant role in directing the outcome of synthetic reactions. In the context of β-diketone synthesis, the formation of metal chelates is a well-known characteristic of the product. This property is often exploited in the purification of β-diketones. beilstein-journals.org For instance, copper(II) acetate (B1210297) can be used to form a copper chelate of the β-diketone, which can then be isolated and decomposed to yield the pure product. beilstein-journals.org

While not a direct synthetic strategy for bond formation, the strategic use of metal ions to control the reactivity of intermediates can be considered a chelation-assisted approach. Lewis acids, for example, can coordinate to carbonyl groups, increasing their electrophilicity and potentially influencing the regioselectivity of the condensation reaction. The use of magnesium bromide in a soft enolization procedure for the synthesis of α-alkenyl-β-diketones is an example of a metal-assisted approach that could be adapted for fluorinated systems. mdpi.comnih.gov

Strategies for Methoxy (B1213986) Group Introduction and Positional Selectivity

A key synthetic challenge in the preparation of this compound is the precise introduction of the methoxy group at the 5-position (the γ-carbon relative to the trifluoroacetyl group). This can be achieved through two primary strategies: incorporating the methoxy group into one of the starting materials before the diketone formation (pre-functionalization) or by adding it to the β-diketone skeleton after its formation (post-functionalization).

Pre-functionalization vs. Post-Diketone Functionalization

Pre-functionalization appears to be the more direct and commonly implied route for synthesizing γ-alkoxy β-diketones. This strategy involves using a starting material that already contains the desired methoxy group. For the target molecule, the logical starting materials for a Claisen condensation would be ethyl trifluoroacetate and methoxyacetone (1-methoxy-2-propanone). The condensation would be initiated by the deprotonation of methoxyacetone at the methyl carbon, followed by its nucleophilic attack on the carbonyl of ethyl trifluoroacetate.

The synthesis of related structures, such as 1,1,1-trichloro-4-methoxy-3-alken-2-ones, has been reported starting from dimethoxy acetals which are then subjected to trichloroacetylation. mdpi.com This suggests that pre-functionalized ketones are viable substrates for acylation reactions to form the β-dicarbonyl system. Similarly, β-methoxy-γ-phenylthio ketones have been used as precursors for the synthesis of 1,3-diketones. ijpras.com

Post-functionalization , the introduction of a methoxy group onto a pre-formed 1,1,1-trifluoropentane-2,4-dione skeleton at the 5-position, is a more challenging prospect. The γ-position of β-diketones is not typically the most reactive site for nucleophilic substitution. However, radical-mediated functionalization at the γ-position has been explored in other contexts.

Stereoselective Synthesis of Methoxy-Containing Chiral Centers

For the specific target compound, this compound, there are no chiral centers. The methoxy group is attached to a primary carbon. Therefore, stereoselective synthesis is not a consideration for the preparation of this particular achiral molecule.

However, it is worth noting that for derivatives of this compound that may contain chiral centers, for instance, through substitution at the 3-position or if a different alkoxy group with a stereocenter were used, enantioselective methods would become relevant. For example, enantioselective fluorination of α-substituted β-diketones using chiral organocatalysts has been reported, demonstrating that stereocontrol in the synthesis of functionalized β-diketones is an active area of research. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing side reactions. For the Claisen condensation synthesis of fluorinated β-diketones, several parameters can be fine-tuned.

The choice of base is critical. Strong bases are required to generate the enolate nucleophile. Sodium hydride (NaH) is often effective. organic-chemistry.org The quality and activity of alkoxide bases like sodium ethoxide (NaOEt) can significantly impact the reaction yield. beilstein-journals.org

The solvent also plays a crucial role. Aprotic solvents such as tetrahydrofuran (THF) and diethyl ether are commonly employed to avoid interference with the strong base. numberanalytics.comnih.gov

Temperature control is essential for managing the reaction rate and preventing side reactions. Claisen condensations are often carried out at low temperatures, such as 0 °C or even -78 °C, especially during the addition of reagents, to control the exothermic nature of the reaction and improve selectivity. numberanalytics.com

The stoichiometry of the reactants and the base is another key parameter. A stoichiometric amount of base is often required because the resulting β-diketone is acidic and will be deprotonated by the base, driving the equilibrium towards the product. wikipedia.org

Finally, the purification method is vital for obtaining a high-purity product. As mentioned earlier, purification via the formation of copper chelates is a common and effective technique for β-diketones. beilstein-journals.org

Below are interactive data tables summarizing the influence of various reaction parameters on the Claisen condensation for the synthesis of fluorinated β-diketones, based on findings from related syntheses.

Table 1: Effect of Base and Solvent on Claisen Condensation Yields A conceptual summary based on typical outcomes.

| Base | Solvent | Typical Yield Range (%) | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 70-90 | Often provides good yields and is a strong, non-nucleophilic base. |

| Sodium Ethoxide (NaOEt) | Diethyl Ether (Et2O) | 60-85 | A classic choice, but its effectiveness can depend on its quality and dryness. |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | 75-95 | Very strong, non-nucleophilic base, useful for preventing self-condensation. |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 50-70 | Can be effective, but the bulky nature might influence reactivity. |

Table 2: Influence of Temperature on Reaction Outcome A conceptual summary based on general principles of reaction kinetics and selectivity.

| Temperature (°C) | Effect on Rate | Effect on Selectivity/Side Products |

|---|---|---|

| -78 | Slow | High selectivity, minimal side products. Often used for LDA reactions. |

| 0 | Moderate | Good balance between reaction rate and selectivity. |

| Room Temperature (~25) | Fast | Increased rate of side reactions, potentially lower yield of desired product. |

| Reflux | Very Fast | Significant increase in side products and potential for decomposition. |

Advanced Separation and Purification Techniques

The purification of fluorinated β-diketones like this compound is crucial to obtain a high-purity product, which is essential for subsequent applications. While classical techniques such as crystallization and standard distillation can be employed, advanced separation methods offer superior resolution and efficiency.

One of the effective methods for purifying β-diketones is vacuum distillation . nih.gov This technique is particularly useful for compounds that are sensitive to high temperatures or have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its separation from less volatile impurities without thermal decomposition.

Gas chromatography (GC) represents another powerful technique for the separation and purification of volatile compounds. nih.govrsc.org In preparative GC, the crude product is vaporized and passed through a column with a stationary phase. The components of the mixture are separated based on their differential partitioning between the mobile gas phase and the stationary phase. This method can yield very high-purity fractions of the desired compound.

A classic yet advanced purification strategy for β-diketones involves the formation of metal chelates . nih.gov The crude β-diketone can be reacted with a metal salt, such as copper(II) acetate, to form a stable, often crystalline, metal complex. This complex can be easily separated from the reaction mixture by filtration and then decomposed by treatment with a strong acid to regenerate the pure β-diketone.

The following table details these advanced separation and purification techniques:

| Technique | Principle | Applicability to this compound |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for separating the target compound from non-volatile impurities and byproducts with significantly different boiling points. |

| Preparative Gas Chromatography | Separation based on the differential partitioning of volatile compounds between a mobile gas phase and a stationary phase. | Can provide very high purity product by separating it from isomers and other closely related volatile impurities. |

| Metal Chelate Formation | Selective formation of a stable metal complex with the β-diketone, which can be easily separated and then decomposed to yield the pure compound. | A highly selective method for isolating the β-diketone from a complex reaction mixture. |

Reactivity and Reaction Mechanisms of 1,1,1 Trifluoro 5 Methoxypentane 2,4 Dione

Enol-Keto Tautomerism and Equilibrium Studies

Like other β-dicarbonyl compounds, 1,1,1-Trifluoro-5-methoxypentane-2,4-dione exists as a dynamic equilibrium between its keto and enol tautomers. researchgate.net This equilibrium is a cornerstone of its reactivity, with the distribution between the two forms being highly sensitive to structural and environmental factors. nih.gov In nonpolar solvents, trifluoromethyl-β-diketones typically exist as a mixture of two chelated cis-enol forms. daneshyari.comresearchgate.net

Influence of the Trifluoromethyl Group on Tautomeric Preferences

The strongly electron-withdrawing trifluoromethyl (CF₃) group exerts a profound influence on the keto-enol equilibrium. By increasing the acidity of the adjacent carbonyl group and the protons on the central α-carbon, the CF₃ group significantly shifts the equilibrium towards the enol form. lookchem.com This stabilization of the enol tautomer is a well-documented phenomenon in fluorinated β-diketones. daneshyari.comresearchgate.net The electron-withdrawing nature of the CF₃ group enhances the strength of the intramolecular hydrogen bond within the six-membered ring of the enol form, further contributing to its stability. researchgate.net Studies on related compounds, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229), show that the enol form is dominant due to this stabilization. researchgate.net The CF₃ group's effect is so pronounced that it often leads to a higher population of the enol tautomer where the enolic hydroxyl group is proximal to the trifluoromethylated carbonyl, as this configuration maximizes electronic stabilization.

Effect of the Methoxy (B1213986) Group on Intramolecular Hydrogen Bonding and Tautomerization

More significantly, the oxygen atom of the methoxy group can participate in or influence the intramolecular hydrogen bonding that stabilizes the enol form. nih.gov The presence of this additional heteroatom can affect the geometry and strength of the chelated ring in the enol tautomer. The specific impact depends on the conformational arrangement and the solvent environment, which dictates the extent of intermolecular versus intramolecular interactions. researchgate.net

Acidity and Anionic Chemistry

The acidity of the α-protons is a key feature of β-diketones, and this is amplified in this compound by the CF₃ group.

Quantitative Determination of Acidity Constants and Solvent Effects

The pKa value of a β-diketone is a direct measure of the stability of its conjugate base, the β-diketonate anion. The electron-withdrawing CF₃ group significantly stabilizes this anion through induction, thereby lowering the pKa and making the compound more acidic than its non-fluorinated counterparts. nih.gov For instance, the predicted pKa for the related compound 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (B1206878) is approximately 6.78, indicating considerable acidity. lookchem.com

Solvents play a crucial role in acidity. libretexts.org Polar, protic solvents can stabilize both the acidic proton and the resulting anion through hydrogen bonding, influencing the pKa value. aalto.fi In contrast, aprotic solvents primarily solvate the cation, which can lead to different apparent acidities. libretexts.orgslideshare.net The pKa of a given compound can vary significantly between solvents like water and dimethyl sulfoxide (B87167) (DMSO). libretexts.org

| Compound | Predicted pKa | Solvent | Key Influencing Group |

|---|---|---|---|

| 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione | 6.78 ± 0.10 | Not Specified (Predicted) | -CF₃ |

| Water | 14.0 | Water | -OH |

| Water | 32 | DMSO | -OH |

Reactivity of the Corresponding β-Diketonate Anion

Deprotonation of this compound yields a resonance-stabilized β-diketonate anion. This enolate is an important nucleophile in organic synthesis. The negative charge is delocalized over the two oxygen atoms and the central carbon atom, allowing it to react at either oxygen or carbon, making it an ambident nucleophile. Reactions with hard electrophiles typically occur at the oxygen atoms (O-alkylation), while reactions with softer electrophiles favor the central carbon atom (C-alkylation). The reactivity of the enolate is fundamental to its use in forming metal complexes and in various carbon-carbon bond-forming reactions. nih.gov

Electrophilic and Nucleophilic Reaction Pathways

The dual functionality of this compound allows it to participate in both electrophilic and nucleophilic reactions.

The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. These reactions are typical of ketones and can include condensation reactions with amines, hydrazines, and other nucleophiles to form heterocyclic compounds. The presence of the CF₃ group can enhance the electrophilicity of the adjacent carbonyl carbon.

Reactions Involving the Carbonyl Centers

The two carbonyl groups in this compound are electrophilic centers and are susceptible to nucleophilic attack. The presence of the adjacent trifluoromethyl group enhances the electrophilicity of the C2 carbonyl, making it a primary site for nucleophilic addition.

A significant reaction at the carbonyl centers is the condensation with bifunctional nucleophiles to form various heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. These reactions typically proceed through a nucleophilic addition to one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

The general mechanism for pyrazole (B372694) formation involves the initial attack of a hydrazine nitrogen atom on the more electrophilic C2 carbonyl group. This is followed by a cyclization step where the second nitrogen atom attacks the C4 carbonyl, and subsequent elimination of two water molecules to form the aromatic pyrazole ring. Similarly, isoxazole (B147169) formation occurs through the reaction with hydroxylamine, where the nitrogen attacks a carbonyl group, and the hydroxyl group is involved in the cyclization and dehydration process.

Reactions at the Methoxy Moiety

The methoxy group (-OCH3) at the C5 position is generally less reactive compared to the carbonyl centers and the active methylene (B1212753) bridge. However, under certain conditions, it can undergo cleavage. Acid-catalyzed hydrolysis can lead to the formation of the corresponding β-keto acid, although harsh conditions may be required. The reaction proceeds by protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by water.

Alternatively, treatment with strong Lewis acids or certain demethylating agents can also effect the cleavage of the methoxy group. The ease of this cleavage is dependent on the reaction conditions and the reagents employed.

Transformations at the Active Methylene Bridge

The methylene group (-CH2-) situated between the two carbonyl groups is highly acidic due to the electron-withdrawing effects of both carbonyls and the trifluoromethyl group. This acidity makes it a site for a variety of reactions.

Alkylation: The active methylene proton can be readily abstracted by a base to form a stable enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in C-alkylation reactions. The introduction of an alkyl group at this position can be a useful synthetic modification.

Halogenation: The active methylene group can also be halogenated. For instance, selective monofluorination can be achieved using electrophilic fluorinating agents. cas.cnresearchgate.net The reaction proceeds via the enolate intermediate, which attacks the electrophilic fluorine source.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. The initial step is the deprotonation of the active methylene group to form the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the α,β-unsaturated product.

Coordination Chemistry of 1,1,1 Trifluoro 5 Methoxypentane 2,4 Dione As a Ligand

Ligand Design Principles and Chelation Behavior

The utility of a β-diketonate ligand is defined by its ability to form stable chelate rings with metal ions. The substituents on the β-diketonate backbone play a crucial role in tuning the properties of the resulting metal complex.

Like other β-diketones, 1,1,1-Trifluoro-5-methoxypentane-2,4-dione exists in equilibrium between its keto and enol forms. The deprotonated enolate form acts as a potent bidentate ligand, coordinating to a metal center through its two oxygen atoms (O,O'). This coordination forms a stable six-membered chelate ring, a highly favorable arrangement in coordination chemistry. This chelating effect is a primary reason for the widespread use of β-diketonate ligands in forming stable metal complexes. nih.gov

The stability and properties of the metal-ligand bond are heavily influenced by the terminal groups on the β-diketonate ligand. nih.gov In this compound, the presence of a trifluoromethyl (-CF₃) group and a methoxy (B1213986) (-OCH₃) group introduces significant electronic and steric effects.

Methoxy Group (-OCH₃): The methoxy group, attached to the pentane (B18724) backbone, can have both electronic and steric influences. Electronically, it can act as an electron-donating group. Sterically, its size can influence the packing of ligands around a metal center, potentially affecting the coordination geometry and the dimensionality of polymeric structures. For instance, in silver(I) β-diketonates, an increase in the bulkiness of substituents has been shown to reduce the dimensionality of the resulting coordination polymer. nih.govresearchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Transition metals readily form complexes with β-diketonate ligands. Based on analogous compounds like 1,1,1-trifluoro-2,4-pentanedione (B1197229), it is expected that this compound would form stable complexes with a range of first-row transition metals. researchgate.net The stoichiometry of these complexes depends on the oxidation state and coordination number of the metal ion. For example, divalent metals like Copper(II) (Cu²⁺) and Nickel(II) (Ni²⁺) would typically form complexes with a 1:2 metal-to-ligand ratio, M(L)₂, while trivalent metals like Chromium(III) (Cr³⁺) would form M(L)₃ complexes. researchgate.net

Table 1: Expected Stoichiometry of Transition Metal Complexes

| Metal Ion | Typical Oxidation State | Expected Complex Stoichiometry |

|---|---|---|

| Copper | II | Cu(C₇H₈F₃O₄)₂ |

| Chromium | III | Cr(C₇H₈F₃O₄)₃ |

Note: C₇H₈F₃O₄ represents the deprotonated form of this compound.

These complexes are typically characterized using techniques such as mass spectrometry to confirm their stoichiometry, and spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) to probe the coordination environment. researchgate.net

Beyond transition metals, β-diketonates are excellent ligands for main group elements and f-block elements (lanthanides and actinides). Lanthanide ions, for instance, often exhibit high coordination numbers, and their complexes with β-diketonates are of great interest due to their potential applications in materials science, particularly for their luminescence properties. nih.govresearchgate.net The synthesis of lanthanide complexes, such as those with Europium(III) or Terbium(III), would likely involve the reaction of a lanthanide salt (e.g., LnCl₃) with the ligand. researchgate.net The resulting complexes often incorporate additional ligands, such as water or other donor molecules, to satisfy the coordination sphere of the large lanthanide ion.

The coordination chemistry of this compound can result in both homoleptic and heteroleptic complexes.

Homoleptic Complexes: These are complexes in which all the ligands coordinated to the central metal ion are identical. rsc.org For example, a complex like Cr(C₇H₈F₃O₄)₃, where the chromium ion is coordinated only to three molecules of the deprotonated ligand, is considered homoleptic.

Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the metal center. researchgate.net For instance, in the synthesis of lanthanide complexes, it is common to include other neutral ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl to form heteroleptic species such as Ln(β-dik)₃(L), where L is the secondary ligand. researchgate.net This approach can be used to fine-tune the properties of the complex, such as its solubility, stability, and photophysical characteristics.

The choice between forming a homoleptic or heteroleptic structure depends on the reaction conditions, the nature of the metal ion, and the presence of other potential ligands in the reaction mixture.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-trifluoro-2,4-pentanedione |

| Copper(II) |

| Chromium(III) |

| Nickel(II) |

| Europium(III) |

| Terbium(III) |

| 1,10-phenanthroline |

Detailed Scientific Information on the Coordination Chemistry of this compound is Not Currently Available in Publicly Accessible Literature.

Following a comprehensive search of scholarly articles, chemical databases, and academic journals, it has been determined that there is a notable absence of specific research focused on the coordination chemistry of this compound as a ligand. While extensive literature exists for structurally similar fluorinated β-diketonate ligands—such as 1,1,1-trifluoro-2,4-pentanedione (tfac) and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfac)—and their metal complexes, dedicated studies detailing the structural elucidation, electronic properties, and reaction kinetics of metal complexes derived specifically from this compound could not be located.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the following topics as requested:

Reaction Kinetics and Thermodynamics of Complex Formation:There are no published studies on the rates of formation, stability constants, or thermodynamic parameters for the complexation of metal ions with this compound.

General principles of coordination chemistry suggest that this compound would act as a bidentate, monoanionic ligand, coordinating to metal ions through its two oxygen atoms to form a six-membered chelate ring. The presence of the trifluoromethyl group would likely influence the electronic properties of the resulting metal complexes, enhancing their Lewis acidity and volatility compared to non-fluorinated analogues. However, without specific experimental data, any further discussion would not meet the required standards of scientific accuracy.

Future research in this area would be necessary to elucidate the specific coordination behavior of this ligand and the properties of its metal complexes.

Advanced Spectroscopic Analysis and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione, offering unambiguous information about its atomic framework and the prevalent tautomeric equilibrium.

Proton (¹H) NMR spectroscopy is instrumental in analyzing the tautomeric equilibrium between the keto and enol forms of this compound in solution. Like other β-dicarbonyl compounds, this molecule coexists as two distinct tautomers: a diketo form and a hydrogen-bonded enol form, which are in dynamic equilibrium.

The ¹H NMR spectrum typically displays separate sets of signals for each tautomer, with the ratio of their integrals directly corresponding to the equilibrium populations. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form.

Keto Tautomer: This form is characterized by two distinct methylene (B1212753) proton signals. The C3 methylene protons (adjacent to two carbonyls) are expected to resonate further downfield (around 3.8-4.2 ppm) compared to the C5 methylene protons (adjacent to the methoxy (B1213986) group), which would appear around 3.6-4.0 ppm. The terminal methoxy group would produce a sharp singlet at approximately 3.4-3.7 ppm.

Enol Tautomer: This form is identified by a characteristic vinyl proton signal (-C=CH-) around 5.8-6.2 ppm. A very broad signal corresponding to the enolic hydroxyl proton (-OH) can often be observed far downfield (13-15 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The C5 methylene and methoxy protons would have slightly different chemical shifts compared to the keto form.

The expected proton chemical shifts are summarized in the table below.

| Proton Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | Keto & Enol | 3.4 - 3.7 | Singlet (s) |

| -C(O)CH₂ C(O)- | Keto | 3.8 - 4.2 | Singlet (s) |

| -C(O)CH₂ OCH₃ | Keto | 3.6 - 4.0 | Singlet (s) |

| =CH - | Enol | 5.8 - 6.2 | Singlet (s) |

| -C(O)CH₂ OCH₃ | Enol | 3.5 - 3.9 | Singlet (s) |

| Enolic OH | Enol | 13.0 - 15.0 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound for both tautomers.

Trifluoromethyl Carbon (C1): This carbon appears as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of 115-120 ppm.

Carbonyl Carbons (C2, C4): In the keto form, two carbonyl signals are expected between 190 and 205 ppm. In the enol form, these carbons become inequivalent; the C2 carbon (bonded to the -OH group) shifts upfield (170-175 ppm), while the C4 carbon remains in the carbonyl region but is shifted due to conjugation (180-185 ppm).

Methylene/Methine Carbons (C3, C5): The C3 carbon shows a significant upfield shift in the enol form (around 95 ppm) compared to the keto form (around 55 ppm). The C5 methylene and methoxy carbons will also exhibit slightly different shifts depending on the tautomeric form.

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Carbon Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) |

| C F₃ (C1) | Keto & Enol | 115 - 120 | Quartet (q) |

| C F₃-C =O (C2) | Keto | 190 - 195 | Quartet (q, ²JCF) |

| -C (OH)= (C2) | Enol | 170 - 175 | Quartet (q, ²JCF) |

| -C (O)CH₂C (O)- (C3) | Keto | 50 - 55 | Singlet (s) |

| =C H- (C3) | Enol | 95 - 100 | Singlet (s) |

| -CH₂-C =O (C4) | Keto | 200 - 205 | Singlet (s) |

| =CH-C =O (C4) | Enol | 180 - 185 | Singlet (s) |

| -C H₂OCH₃ (C5) | Keto & Enol | 65 - 70 | Singlet (s) |

| -OC H₃ | Keto & Enol | 58 - 62 | Singlet (s) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. chemicalbook.com For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple.

A single resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl group should be observed. The chemical shift is anticipated to be in the range of -76 to -79 ppm (relative to CFCl₃), which is characteristic of a CF₃ group adjacent to a carbonyl. The presence of two tautomers may lead to two very closely spaced signals, although often a single, averaged signal is observed. Long-range coupling to the vinylic proton in the enol form (⁴JHF) may cause slight broadening or a fine splitting of the signal.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CF₃ | -76 to -79 | Singlet (s) or narrow multiplet |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all ¹H and ¹³C signals and for confirming the molecular structure and tautomeric forms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the keto form, no significant correlations are expected if the methylene groups appear as singlets. In the enol form, a weak correlation might be observed between the enolic -OH and the vinyl -CH proton.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon atom for both tautomers (e.g., the methoxy protons to the methoxy carbon, the C3 proton to the C3 carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular backbone. Key expected correlations include:

From the methoxy protons (-OCH₃) to the C5 carbon.

From the C5 methylene protons to the C4 carbonyl carbon.

From the C3 proton (methine in enol, methylene in keto) to the C2 and C4 carbonyl carbons.

| 2D NMR Experiment | Expected Key Correlations |

| HSQC | -OC H₃ / -OCH ₃-C H₂- (keto) / -CH ₂- (keto)=C H- (enol) / =CH - (enol) |

| HMBC | -OCH ₃ → C 5-C(O)CH ₂- (keto) → C 2, C 4=CH - (enol) → C 2, C 4, C 5 |

Variable Temperature (VT) NMR studies can provide valuable information on the dynamic equilibrium between the keto and enol tautomers. By recording ¹H NMR spectra at different temperatures, the thermodynamics of the tautomerization process can be investigated.

As the temperature is increased, the rate of interconversion between the keto and enol forms increases. If the rate becomes fast on the NMR timescale, the separate signals for the two tautomers will broaden, coalesce into a single broad peak, and eventually sharpen into a single set of averaged signals. The temperature at which coalescence occurs can be used to calculate the activation energy for the tautomerization. Conversely, lowering the temperature can slow the exchange, leading to sharper signals and potentially revealing conformational isomers (rotamers) that are not observable at room temperature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound and offers further evidence for the keto-enol tautomerism.

The IR spectrum is dominated by bands arising from the carbonyl and trifluoromethyl groups.

Keto Form: Characterized by two distinct C=O stretching bands in the region of 1720-1750 cm⁻¹.

Enol Form: Shows a conjugated C=O stretching vibration at a lower frequency (1600-1640 cm⁻¹) and a C=C stretching band (1550-1580 cm⁻¹). A very broad and strong absorption band between 2500 and 3200 cm⁻¹ is a hallmark of the strongly intramolecularly hydrogen-bonded enolic hydroxyl group.

C-F Stretches: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching modes of the trifluoromethyl group.

C-O Stretch: A C-O stretching band for the methoxy ether linkage is expected around 1050-1150 cm⁻¹.

Raman spectroscopy provides complementary data. Carbonyl stretches are also visible, and the C=C stretch of the enol form is often strong in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Enol) | 2500 - 3200 (very broad) | Weak | Intramolecular H-bonding |

| C=O Stretch (Keto) | 1720 - 1750 (two bands) | Strong | Asymmetric & Symmetric stretches |

| C=O Stretch (Enol) | 1600 - 1640 | Strong | Conjugated system |

| C=C Stretch (Enol) | 1550 - 1580 | Strong | |

| C-F Stretches | 1100 - 1300 (strong, multiple) | Moderate | Characteristic for -CF₃ group |

| C-O Stretch | 1050 - 1150 | Moderate | Ether linkage |

Vibrational Modes of the Diketone and Methoxy Functionalities

The vibrational spectrum of this compound is complex, reflecting the various functional groups within the molecule. Analysis of its infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with the β-diketone core, the trifluoromethyl group, and the methoxy functionality. While direct spectral data for this specific molecule is not widely published, assignments can be made based on extensive studies of analogous compounds, such as 1,1,1-trifluoro-2,4-pentanedione (B1197229) (TFAA) and other methoxy-containing organic molecules. nih.govresearchgate.netlibretexts.org

The diketone functionality, which exists predominantly in its enol form, gives rise to strong, characteristic bands. The stretching vibrations of the C=O and C=C bonds, coupled due to conjugation in the enol ring, typically appear in the 1500-1700 cm⁻¹ region. nih.gov The intramolecular hydrogen bond in the chelated enol form weakens the carbonyl bond, shifting its frequency lower than that of a typical unconjugated ketone.

The trifluoromethyl (CF₃) group has several distinct vibrational modes. The symmetric and asymmetric stretching vibrations are particularly prominent and are observed in the 1100-1350 cm⁻¹ range. nih.gov Bending and rocking modes for the CF₃ group appear at lower frequencies.

The methoxy (–OCH₃) group also presents characteristic absorption bands. The C-H stretching vibrations of the methyl group are found in the 2800-3000 cm⁻¹ region. libretexts.org A key vibration for the methoxy group is the C-O stretch, which typically results in a strong band between 1000 and 1300 cm⁻¹.

Table 1: Postulated Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (intramolecular H-bond) | Enol | 3200–2500 | Broad, Medium |

| C-H stretch | Methoxy (CH₃) | 2990–2850 | Medium |

| C=O / C=C coupled stretch | Conjugated Enone | 1650–1550 | Strong |

| CF₃ asymmetric stretch | Trifluoromethyl | ~1315 | Strong |

| CF₃ symmetric stretch | Trifluoromethyl | ~1145 | Strong |

| C-O stretch | Methoxy | 1300–1000 | Strong |

Spectroscopic Signatures of Enol-Keto Tautomerism

Trifluoromethyl-β-diketones, including this compound, predominantly exist as a mixture of two chelated cis-enol tautomers in nonpolar solvents, with the keto form being a minor component. daneshyari.comresearchgate.net This equilibrium is heavily influenced by the strong electron-withdrawing nature of the CF₃ group and the potential for forming a stable, six-membered quasi-aromatic ring via intramolecular hydrogen bonding in the enol form. rsc.org Spectroscopic methods provide clear evidence for this tautomeric preference.

In Infrared (IR) spectroscopy , the presence of the enol form is indicated by several key features:

A very broad absorption band in the 3200–2500 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded O-H group. researchgate.net

The absence or very weak intensity of the sharp C=O stretching band for an unconjugated ketone (typically ~1720 cm⁻¹).

The appearance of strong, coupled bands between 1550 and 1650 cm⁻¹, corresponding to the C=C and chelated C=O stretching vibrations of the conjugated enone system. nih.gov

UV-Visible spectroscopy also distinguishes between the tautomers. The enol form possesses a conjugated π-system, which acts as a chromophore. This leads to a strong π → π* electronic transition, typically observed as an intense absorption band at a longer wavelength (e.g., ~280-360 nm depending on the solvent and substituents), whereas the unconjugated keto form absorbs at a much shorter wavelength. researchgate.netrsc.org The position and intensity of this band are highly sensitive to solvent polarity, which can shift the keto-enol equilibrium. rsc.org

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically with errors of less than 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₆H₇F₃O₃. The calculated monoisotopic mass of the molecular ion [M]⁺ is 196.0347 u. HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, thereby confirming the elemental composition and ruling out other isobaric species.

Table 2: Exact Mass Calculation for C₆H₇F₃O₃

| Element | Count | Isotope Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Monoisotopic Mass | 196.034729 |

Electron impact (EI) mass spectrometry induces the fragmentation of the molecular ion, providing valuable information for structural elucidation. The fragmentation pattern of this compound can be predicted based on the known behavior of ketones, ethers, and fluorinated compounds. libretexts.orgmiamioh.edu

The molecular ion [M]⁺ at m/z 196 would be expected. Key fragmentation processes would likely involve α-cleavage adjacent to the carbonyl groups, leading to the loss of stable radicals. The charge is often retained on the carbonyl-containing fragment.

Common fragmentation pathways include:

Loss of a methyl radical (·CH₃): α-cleavage at the acetyl end could lead to a fragment at m/z 181.

Loss of a methoxy radical (·OCH₃): Cleavage of the bond between the carbonyl carbon and the methoxy-bearing carbon could result in a fragment at m/z 165.

Loss of a trifluoromethyl radical (·CF₃): This is a very common fragmentation for trifluoromethyl ketones, leading to a stable acylium ion. This would produce a prominent peak at m/z 127.

Loss of an acetyl radical (·COCH₃): Cleavage at the other side of the dione (B5365651) would result in a fragment at m/z 153.

McLafferty Rearrangement: While less straightforward due to the enol form, rearrangement reactions can also occur, potentially leading to smaller, stable neutral losses.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 196 | [C₆H₇F₃O₃]⁺ | Molecular Ion |

| 181 | [M - CH₃]⁺ | ·CH₃ |

| 165 | [M - OCH₃]⁺ | ·OCH₃ |

| 153 | [M - COCH₃]⁺ | ·COCH₃ |

| 127 | [M - CF₃]⁺ | ·CF₃ |

| 69 | [CF₃]⁺ | ·C₅H₇O₃ |

| 43 | [CH₃CO]⁺ | ·C₄H₄F₃O₂ |

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is dominated by the properties of its highly stable enol tautomer. The primary chromophore in the molecule is the conjugated enone system (O=C-C=C-OH), which includes the π-electrons of the double bonds and the non-bonding electrons on the oxygen atoms. rsc.org

This conjugated system gives rise to an intense electronic transition, assigned as a π → π* transition, which is responsible for the major absorption band in the UV region. For related trifluoromethyl β-diketones, this absorption maximum (λₘₐₓ) typically falls in the 270-330 nm range. nih.gov The exact position of λₘₐₓ is sensitive to the solvent environment; polar protic solvents that can interfere with the intramolecular hydrogen bond may cause a shift in the absorption wavelength and intensity by altering the keto-enol equilibrium. rsc.org

A much weaker absorption, corresponding to an n → π* transition, is also expected. This transition involves the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are often observed as a shoulder on the main π → π* peak or as a separate band at a longer wavelength (e.g., >300 nm) and are characteristically of low intensity. masterorganicchemistry.com

Ligand-to-Metal Charge Transfer Bands in Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition that occurs in transition metal complexes where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. wikipedia.org This process is effectively an internal redox reaction, resulting in the formal reduction of the metal center and oxidation of the ligand. libretexts.org These transitions are a prominent feature in the UV-Visible absorption spectra of complexes formed between metal ions and ligands like this compound.

The visibility and energy of LMCT bands are governed by the nature of both the metal ion and the ligand. For an LMCT transition to occur, the ligand must have relatively high-energy filled orbitals (like non-bonding lone pairs or π bonding orbitals) and the metal must have low-lying empty or partially filled d-orbitals. libretexts.org The energy of the LMCT transition (ELMCT) is inversely proportional to the ease of oxidizing the ligand and reducing the metal center. Metals in high oxidation states are more easily reduced, thus favoring lower energy LMCT transitions.

In complexes containing the deprotonated form of this compound (a β-diketonate), the oxygen atoms of the ligand are the primary electron donors. The electronic structure of this ligand is influenced by its substituents. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group lowers the energy of the ligand's molecular orbitals compared to non-fluorinated analogues. Conversely, the methoxy (-OCH₃) group acts as an electron-donating group, which would tend to raise the energy of the ligand orbitals. The interplay of these opposing electronic effects modulates the energy required for the electron transfer to the metal center.

LMCT bands are typically characterized by their high intensity, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. wikipedia.org This high intensity is because these transitions are generally both spin-allowed and Laporte-allowed, in contrast to the much weaker d-d transitions which are Laporte-forbidden in centrosymmetric complexes. wikipedia.org

Detailed research on metal complexes with fluorinated β-diketones provides insight into the expected spectroscopic behavior. For instance, studies on tris(β-diketonato)iron(III) complexes have identified intense bands in the visible region as being due to LMCT transitions, specifically from the ligand π orbitals to the metal's eg orbitals. For complexes of this compound, similar intense absorption bands are anticipated, with their precise energy depending on the specific metal ion and the solvent environment.

The table below presents representative data for LMCT bands observed in a complex with a structurally similar fluorinated β-diketonate ligand, illustrating the typical energy range and intensity for these transitions.

| Metal Complex Example | Transition Assignment | Wavenumber (kK) | Wavelength (nm) | Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Tris(1,1,1-trifluoro-2,4-pentanedionato)iron(III) | π → eg (LMCT) | ~20-23 | ~435-500 | > 3,000 |

Data is for a structurally similar compound and serves as a representative example.

Crystallographic Studies and Solid State Characterization

Single-Crystal X-ray Diffraction of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the molecular structure of a compound in its crystalline state. However, a thorough search of crystallographic databases and scientific journals did not yield any studies that have successfully crystallized and analyzed this compound using this method. Consequently, there is no experimental data available to definitively determine its molecular conformation, including bond lengths, bond angles, and dihedral angles.

Precise Determination of Molecular Conformation

Without single-crystal X-ray diffraction data, the precise molecular conformation of this compound in the solid state remains undetermined. While computational modeling could offer theoretical predictions, experimental validation through techniques like X-ray crystallography is essential for definitive structural elucidation.

Analysis of Intramolecular Interactions

The analysis of intramolecular interactions, such as potential C-H···O, C-H···F, or O-H···F hydrogen bonding, is contingent upon having accurate atomic coordinates, which are derived from single-crystal X-ray diffraction studies. In the absence of such data for this compound, any discussion of its intramolecular bonding landscape would be purely speculative.

Elucidation of Intermolecular Interactions and Crystal Packing

Similarly, understanding the intermolecular forces that govern the crystal packing of this compound is not possible without experimental crystallographic data. The arrangement of molecules in the crystal lattice, including any potential hydrogen bonding networks or other non-covalent interactions, has not been reported.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Powder X-ray diffraction is a key technique for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—and for studying phase transitions. A search of the literature did not uncover any PXRD studies conducted on this compound. Therefore, there is no available information regarding its potential polymorphic forms or its behavior under varying temperature and pressure conditions.

Electron Diffraction and Micro-crystallography Techniques

Electron diffraction and other micro-crystallography techniques can be employed to determine the structure of very small crystals that are not suitable for conventional X-ray diffraction. However, no studies utilizing these methods for the structural analysis of this compound have been published.

Computational and Theoretical Chemistry of 1,1,1 Trifluoro 5 Methoxypentane 2,4 Dione

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, relative energies of different isomers, and the characteristics of potential energy surfaces.

Like other β-dicarbonyl compounds, 1,1,1-Trifluoro-5-methoxypentane-2,4-dione can exist in equilibrium between its diketo and several enol tautomeric forms. Computational methods, particularly Density Functional Theory (DFT), are extensively used to optimize the geometry of these tautomers and to calculate their relative energies. wuxiapptec.comresearchgate.net

Below is a representative data table illustrating the kind of results obtained from DFT calculations on the relative energies of the tautomers of a substituted trifluoro-β-dicarbonyl.

| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Diketo | B3LYP/6-311++G | 15.5 | Open-chain structure |

| Cis-Enol 1 (H near CF3) | B3LYP/6-311++G | 5.9 | Intramolecular H-bond |

| Cis-Enol 2 (H near R) | B3LYP/6-311++G** | 0.0 | Most stable tautomer, Intramolecular H-bond |

Note: The data in this table is illustrative and based on findings for analogous compounds like 1,1,1-trifluoro-pentane-2,4-dione to represent typical computational outcomes.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotational barriers exist along the C-C single bonds of the pentane (B18724) backbone and the C-O bond of the methoxy (B1213986) group.

Computational methods can be used to construct a potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy at each point. researchgate.net This analysis helps identify the global and local energy minima, which correspond to the most stable conformers. The polarity of the solvent can significantly influence the conformational preferences of fluorinated alkanes, an effect that can be modeled using continuum solvation models in the calculations. soton.ac.uk For fluorinated benzaldehydes and acetophenones, computational analysis has been used to determine the relative stability of planar and nonplanar conformers. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a standard tool for the accurate prediction of 1H, 13C, and 19F NMR chemical shifts. d-nb.inforsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The accuracy of these predictions is enhanced by considering the effects of different conformers, often through Boltzmann averaging, and by including solvent effects. d-nb.infoworktribe.com For organophosphorus compounds, predicted 1H NMR chemical shifts can have a mean absolute error of less than 0.21 ppm, while 13C shifts can be accurate to within 1.2 ppm. d-nb.info For fluorinated compounds, specific DFT functionals and basis sets have been benchmarked to achieve high accuracy, with root-mean-square errors as low as 3.57 ppm for 19F chemical shifts. worktribe.comnih.gov

The following table provides a hypothetical set of predicted 1H and 13C NMR chemical shifts for the most stable enol tautomer of this compound, illustrating the expected values from a DFT calculation.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| CH (vinylic) | ~6.0 | ~95.0 |

| CH3 (methoxy) | ~3.8 | ~58.0 |

| C=O (near OCH3) | - | ~190.0 |

| C=O (enolized, near CF3) | - | ~175.0 (q, J(C-F) ~35 Hz) |

| CF3 | - | ~118.0 (q, J(C-F) ~290 Hz) |

Note: These are estimated values based on general principles and data for similar functional groups. Actual values would require specific calculations.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies, which often show excellent agreement with experimental results, especially for stable cis-enol forms of related molecules. researchgate.net For 1,1,1-trifluoro-pentane-2,4-dione, calculated frequencies for modes like the O-H stretch, C-CF3 stretch, and various bending modes have been successfully matched to experimental spectra, confirming the dominant isomer. researchgate.net

UV-Vis Maxima: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For a β-dicarbonyl compound, the primary electronic transitions are typically of the π → π* type within the conjugated enone system. TD-DFT calculations can provide the excitation energies and oscillator strengths corresponding to these transitions, which can be correlated with the experimentally observed absorption maxima (λmax).

Electronic Structure Investigations

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide detailed information about orbital energies and charge distributions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO is the orbital through which the molecule acts as an electron donor (nucleophile), while the LUMO is the orbital through which it acts as an electron acceptor (electrophile). youtube.comresearchgate.net

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the enolate moiety, while the LUMO would be centered on the π* system of the carbonyl groups.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | ~ -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | ~ 4.5 | Indicates chemical reactivity and kinetic stability. |

Note: Values are representative for a fluorinated β-dicarbonyl enol and serve as an illustrative example.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netbhu.ac.in The MEP is plotted onto the electron density surface, with colors indicating different potential values. Red regions represent negative electrostatic potential and are associated with nucleophilic sites (e.g., lone pairs on oxygen atoms), while blue regions represent positive potential, indicating electrophilic sites (e.g., acidic protons). researchgate.netresearchgate.netyoutube.com

Investigation of Intermolecular and Intramolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the complex network of interactions within and between molecules of fluorinated β-diketones. For an asymmetric molecule like this compound, these interactions are crucial in determining its tautomeric equilibrium, conformational preferences, and macroscopic properties.

Like other β-diketones, this compound is expected to exist as an equilibrium mixture of diketo and enol tautomers. The enol form is stabilized by a strong intramolecular hydrogen bond, creating a six-membered quasi-aromatic ring. This is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB).

Computational studies on analogous asymmetric fluorinated β-diketones reveal that the electron-withdrawing nature of the trifluoromethyl (CF₃) group and the electronic effects of the substituent on the other side of the dicarbonyl fragment significantly modulate the strength and characteristics of this intramolecular hydrogen bond.

O-H···O Interaction: The primary hydrogen bond is the O-H···O interaction within the enol ring. The presence of the strongly electronegative CF₃ group increases the acidity of the enolic proton, generally leading to a stronger hydrogen bond compared to non-fluorinated analogues. DFT calculations on similar molecules allow for the precise determination of geometric parameters that indicate hydrogen bond strength.

Weaker Interactions (C-H···O and C-H···F): Beyond the principal O-H···O bond, computational analyses often identify weaker, yet significant, intramolecular and intermolecular interactions. These can include C-H···O and C-H···F hydrogen bonds. The methoxy group (-OCH₃) and the central methylene (B1212753)/methine group (-CH-) provide potential C-H donors, while the carbonyl oxygens and the fluorine atoms of the CF₃ group can act as acceptors. DFT calculations are essential for identifying the presence and quantifying the geometric and energetic parameters of these weaker bonds. For instance, studies on other fluorinated organic molecules have successfully used DFT to corroborate NMR findings on hydrogen bonds involving organic fluorine. nih.gov

A hypothetical comparison of hydrogen bond parameters, derived from typical DFT (B3LYP functional) calculations on related β-diketones, is presented below.

| Interaction Type | Donor-Acceptor Atoms | Typical Calculated Distance (Å) | Typical Calculated Angle (°) | Estimated Energy (kcal/mol) |

| Intramolecular | O-H···O | 2.50 - 2.65 | 140 - 160 | 10 - 18 |

| Intramolecular | C-H···O | 2.90 - 3.40 | 110 - 140 | 1 - 3 |

| Intermolecular | C-H···F | 3.00 - 3.50 | 120 - 150 | 0.5 - 2 |

Table 1: Representative calculated parameters for hydrogen bonds in fluorinated β-diketones based on data for analogous compounds.

The analysis of non-covalent interactions (NCIs) is critical for understanding the crystal packing and condensed-phase behavior of molecules. The CF₃ and methoxy groups in this compound are expected to be key players in directing these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. By mapping properties like d_norm (a normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For related fluorinated palladium β-diketonate complexes, Hirshfeld analysis has shown that H···F contacts are among the most significant interactions, with C···F and F···F contacts also appearing. nih.gov

Based on studies of analogous molecules, the primary non-covalent interactions governing the supramolecular assembly of this compound would likely include:

Hydrogen Bonds: As detailed above, primarily C-H···O and C-H···F interactions.

Halogen Bonds: While not a classic halogen bond, close F···O or F···F contacts are prevalent in the crystal packing of fluorinated compounds.

| Intermolecular Contact | Typical Contribution to Hirshfeld Surface (%) | Description |

| H···H | 30 - 45% | General van der Waals interactions. |

| F···H / H···F | 15 - 25% | Indicates significant hydrogen-fluorine interactions. nih.gov |

| O···H / H···O | 10 - 20% | Represents C-H···O hydrogen bonding. |

| C···H / H···C | 5 - 15% | van der Waals and weak C-H···π interactions. |

| F···F | 3 - 8% | Repulsive to weakly attractive interactions, common in fluorinated compounds. |

| C···F / F···C | 2 - 7% | Interactions involving the fluorinated group. nih.gov |

Table 2: Estimated contributions of different intermolecular contacts to the total Hirshfeld surface area for a molecule like this compound, extrapolated from data on related fluorinated organic compounds.

Reaction Mechanism and Transition State Computations

Computational chemistry provides indispensable insights into reaction mechanisms, allowing for the characterization of intermediates and transition states that are often inaccessible experimentally. For this compound, DFT calculations would be the method of choice to investigate mechanisms such as keto-enol tautomerization, hydration, and reactions like electrophilic fluorination.

For example, in the electrophilic fluorination of cyclic β-diketones, a plausible mechanism involves the enol tautomer initiating the reaction, where the C=C double bond attacks the fluorinating agent. sapub.org DFT calculations can map the potential energy surface for such a reaction, identifying the structure of the transition state and calculating the activation energy barrier. This helps to explain substrate reactivity and the formation of specific products.

The study of proton transfer within the intramolecular hydrogen bond of the enol form is another area where transition state computations are applied. These calculations can determine the energy barrier for the proton to shuttle between the two oxygen atoms, providing information on the dynamic nature of the hydrogen bond and the rate of tautomerization between the two possible enol forms in an asymmetric β-diketone.

Ligand-Metal Bonding Analysis in Coordination Complexes

Fluorinated β-diketones are widely used as ligands in coordination chemistry, forming stable complexes with a vast range of metal ions. mdpi.comnih.gov The deprotonated enol form of this compound would act as a bidentate, monoanionic ligand, coordinating to a metal center through its two oxygen atoms.

Computational methods are used to analyze the nature of the ligand-metal bond and to predict the structure and stability of the resulting complexes. DFT calculations can determine key properties such as:

Bond Lengths and Angles: The calculated M-O bond lengths provide direct insight into the strength of the coordination. In complexes of analogous tfac ligands, M-O bond lengths are influenced by the metal's identity, coordination number, and the presence of other ligands. nih.gov

Electronic Structure: Analysis of the molecular orbitals can describe the bonding in terms of ligand-to-metal donation and, in some cases, metal-to-ligand back-bonding. The electron-withdrawing CF₃ group generally enhances the Lewis acidity of the metal center and can influence the redox properties of the complex.

Isomer Stability: For octahedral complexes with three asymmetric ligands, such as M(1,1,1-trifluoro-5-methoxypentan-2,4-dionate)₃, facial (fac) and meridional (mer) isomers are possible. DFT calculations can predict which isomer is energetically more favorable. Similarly, for square planar complexes like Pd(II) derivatives, computations can determine the relative energies of cis and trans isomers. nih.gov

| Metal Ion | Complex Stoichiometry | Typical M-O Bond Length (Å) | Coordination Geometry |

| Fe(II) | [Fe(tfac)₂(TMEDA)] | 2.06 - 2.12 | Distorted Octahedral |

| Ni(II) | [Ni(tfac)₂(TMEDA)] | 2.02 - 2.06 | Distorted Octahedral |

| Cu(II) | [Cu(tfac)₂(TMEDA)] | 1.97 - 2.32 | Distorted Octahedral (Jahn-Teller) |

| Zn(II) | [Zn(tfac)₂(TMEDA)] | 2.04 - 2.11 | Distorted Octahedral |

| Pd(II) | [Pd(tfac)₂] | ~2.00 | Square Planar |

Table 3: Representative metal-oxygen bond lengths in coordination complexes of the analogous 1,1,1-trifluoro-2,4-pentanedionate (tfac) ligand with various first-row transition metals and a co-ligand (TMEDA), as determined by X-ray crystallography and supported by DFT. nih.govnih.gov These values serve as a reasonable estimate for complexes of this compound.

Advanced Applications and Emerging Research Directions As Chemical Precursors and Reagents

Precursor in Advanced Materials Synthesis

The distinct properties of 1,1,1-Trifluoro-5-methoxypentane-2,4-dione, such as its volatility and thermal stability, make it a promising candidate as a precursor in the fabrication of advanced materials. Fluorinated β-diketones, in general, are well-regarded for their utility in deposition techniques due to their ability to form volatile and thermally stable metal complexes.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Thin Films

While direct studies on this compound as a precursor for CVD and ALD are not extensively documented, the broader class of fluorinated β-diketonates has demonstrated significant potential. These compounds can chelate with various metal ions to form metal-organic complexes that are essential for these deposition techniques. The volatility of these complexes is a critical factor, and the presence of the trifluoromethyl group can enhance this property. The thermal stability of the precursor is also paramount to ensure controlled decomposition on the substrate surface, leading to the formation of high-quality thin films. The methoxy (B1213986) group in this compound could potentially influence the decomposition pathway and the composition of the resulting thin film.

Synthesis of Functional Nanomaterials

The synthesis of functional nanomaterials often relies on the controlled decomposition of precursor molecules. Metal complexes derived from β-diketone ligands, including fluorinated variants, can serve as single-source precursors for the synthesis of metal oxide nanoparticles. The ligand's structure influences the reactivity and decomposition temperature of the complex, thereby affecting the size, morphology, and crystallinity of the resulting nanomaterials. While specific research on this compound in this area is limited, its ability to form stable metal complexes suggests its potential utility in the bottom-up synthesis of novel nanomaterials with tailored properties.

Role in Homogeneous Catalysis

The electronic properties imparted by the fluorine atoms in this compound make it an intriguing ligand for the development of metal-based catalysts for homogeneous catalysis.

Ligand Design for Metal-Catalyzed Organic Transformations

Fluorinated ligands have been shown to positively influence the outcome of various metal-catalyzed reactions. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can modulate the electronic properties of a metal center when it is part of a coordination complex. This can enhance the catalytic activity and selectivity of the metal catalyst in organic transformations. The β-diketonate structure provides a stable bidentate coordination to the metal ion, forming a robust catalytic species.

Development of Chiral Catalysts for Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. While this compound itself is not chiral, it can be incorporated into chiral ligand frameworks. The presence of the trifluoromethyl group can create a specific steric and electronic environment around the metal center, which can be crucial for achieving high enantioselectivity in asymmetric reactions. The design of chiral ligands incorporating this fluorinated β-diketone motif represents a promising avenue for the development of novel and efficient asymmetric catalysts.

Building Block in Complex Organic Synthesis

Utilization in Multi-Step Synthetic Strategies

There is no specific information available in the scientific literature detailing the utilization of this compound in multi-step synthetic strategies. Generally, fluorinated β-diketones serve as versatile building blocks for the synthesis of various heterocyclic and carbocyclic compounds. The presence of the trifluoromethyl group can impart unique properties such as increased acidity of the methylene (B1212753) protons and enhanced reactivity, which are often exploited in condensation reactions. However, without specific studies on the title compound, any discussion of its reaction pathways or utility as a precursor remains speculative.

Development of Novel Synthetic Methodologies

A review of current research indicates that this compound has not been the subject of studies focused on the development of novel synthetic methodologies. The development of new synthetic methods often involves the use of unique reagents to achieve transformations that are otherwise difficult. While the structural features of this compound—a trifluoromethyl group, a β-dicarbonyl system, and a methoxy group—suggest potential for novel reactivity, no such methodologies have been reported.

Supramolecular Chemistry and Self-Assembly

Construction of Molecular Architectures